N-Cyclopropyl-N-(1-cyclopropylethyl)acetamide
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Overview
Description
N-Cyclopropyl-N-(1-cyclopropylethyl)acetamide is an organic compound with the molecular formula C10H17NO It is characterized by the presence of cyclopropyl groups attached to both nitrogen and carbon atoms within the acetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-N-(1-cyclopropylethyl)acetamide typically involves the reaction of cyclopropylamine with acetic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-N-(1-cyclopropylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines.
Scientific Research Applications
N-Cyclopropyl-N-(1-cyclopropylethyl)acetamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be utilized in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-N-(1-cyclopropylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl groups may play a role in modulating the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the context of its application, whether in biological systems or chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropylacetamide: Lacks the additional cyclopropylethyl group, resulting in different chemical properties and reactivity.
N-(1-Cyclopropylethyl)acetamide: Similar structure but with variations in the positioning of cyclopropyl groups.
Cyclopropylamine: A simpler compound that serves as a precursor in the synthesis of N-Cyclopropyl-N-(1-cyclopropylethyl)acetamide.
Uniqueness
This compound is unique due to the presence of two cyclopropyl groups, which impart distinct steric and electronic properties. These features can influence its reactivity and interactions, making it a valuable compound for specialized applications in research and industry.
Properties
IUPAC Name |
N-cyclopropyl-N-(1-cyclopropylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-7(9-3-4-9)11(8(2)12)10-5-6-10/h7,9-10H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDURELZJMQBGCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C2CC2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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